molecular formula C12H12N2OS B15492110 N-[(Furan-2-yl)methyl]-N-phenylthiourea CAS No. 4657-47-0

N-[(Furan-2-yl)methyl]-N-phenylthiourea

Cat. No.: B15492110
CAS No.: 4657-47-0
M. Wt: 232.30 g/mol
InChI Key: JAXOBPPFFLEUTP-UHFFFAOYSA-N
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Description

N-[(Furan-2-yl)methyl]-N-phenylthiourea is a synthetic thiourea derivative designed for research applications, particularly in medicinal chemistry and microbiology. Thiourea derivatives are recognized as promising antimicrobial agents and are relatively easy to synthesize, allowing for further structural modifications . This compound is of significant interest in the development of new antimicrobials due to the increasing global challenge of antibiotic resistance . Its molecular structure incorporates a furan ring, a feature present in other compounds that have demonstrated potent activity against clinical bacterial strains, including Staphylococcus epidermidis with MIC values as low as 2 µg/mL . The mechanism of action for this class of compounds may involve enzyme inhibition. Related phenylthiourea compounds are known to act as competitive inhibitors of enzymes like tyrosinase (phenoloxidase), a key enzyme in melanization pathways, with inhibition constants in the sub-micromolar range (e.g., 0.21 µM) . Researchers can utilize this compound as a building block for synthesizing diverse heterocyclic scaffolds, such as tetrazole rings, through oxidative desulfurization . It is also valuable for fundamental studies in crystal engineering and supramolecular chemistry, as the thiourea moiety is adept at forming intra- and intermolecular hydrogen bonds, which can be investigated via X-ray crystallography . For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

4657-47-0

Molecular Formula

C12H12N2OS

Molecular Weight

232.30 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-1-phenylthiourea

InChI

InChI=1S/C12H12N2OS/c13-12(16)14(9-11-7-4-8-15-11)10-5-2-1-3-6-10/h1-8H,9H2,(H2,13,16)

InChI Key

JAXOBPPFFLEUTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CC2=CC=CO2)C(=S)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural and Functional Group Variations

The table below compares N-[(Furan-2-yl)methyl]-N-phenylthiourea with structurally analogous thioureas:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Properties References
N-Phenylthiourea C₇H₈N₂S 152.22 Phenyl (N1), H (N2) Metal complexation, enzyme inhibition
N-(2-Fluorophenyl)thiourea C₇H₇FN₂S 170.21 2-Fluorophenyl (N1), H (N2) Antifungal activity, thermal studies
N-(5-Fluoro-2-methylphenyl)thiourea C₈H₉FN₂S 184.23 5-Fluoro-2-methylphenyl (N1), H (N2) Coordination chemistry
This compound C₁₂H₁₂N₂OS 232.30 Phenyl (N1), Furan-2-ylmethyl (N2) Potential ligand in metal complexes, drug design
N-[4-(Diethylamino)phenyl]-N'-(2-furoyl)thiourea C₁₆H₁₉N₃O₂S 317.41 4-Diethylaminophenyl (N1), 2-furoyl (N2) Chelating agent

Physicochemical Properties

  • Solubility : The furan-2-ylmethyl group in this compound enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) compared to purely aromatic thioureas like N-phenylthiourea, which is sparingly soluble in water .
  • Thermal Stability : Aromatic thioureas (e.g., N-phenylthiourea) decompose at 180–220°C via elimination of H₂S and NH₃, forming cyanamide derivatives . The furan substituent may lower decomposition temperatures due to its electron-rich nature .

Crystallographic and Spectroscopic Differences

  • Hydrogen Bonding : N-Phenylthiourea forms intermolecular N–H···S hydrogen bonds, stabilizing its crystal lattice . In contrast, this compound likely exhibits intramolecular hydrogen bonding between the furan oxygen and thiourea N–H, altering its packing efficiency .
  • Geometric Parameters : The dihedral angle between the phenyl and furan rings in this compound is expected to be larger (~30–40°) compared to biphenyl-substituted thioureas (e.g., 20.71° in N-(biphenyl-4-carbonyl)-N'-(2-chlorophenyl)thiourea) due to steric hindrance .

Key Research Findings

  • Antifungal Potential: Furan-containing thioureas (e.g., LMM11 in ) show activity against Candida albicans, suggesting this compound may have similar applications .
  • Thermal Behavior : Substituted thioureas with bulky groups (e.g., furan) exhibit lower melting points than N-phenylthiourea (mp 154°C) due to reduced crystallinity .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-[(Furan-2-yl)methyl]-N-phenylthiourea, and what reaction conditions optimize yield?

  • Methodology :

  • Stepwise synthesis : Begin with furan-2-ylmethylamine and phenyl isothiocyanate in anhydrous THF under nitrogen atmosphere. Reaction time: 12–24 hours at 60°C. Yield optimization (≥75%) requires stoichiometric control (1:1.05 amine:isothiocyanate) and catalytic triethylamine (2 mol%) .
  • Purification : Recrystallize from ethanol/water (4:1 v/v) to achieve ≥98% purity. Monitor by TLC (silica gel, hexane:ethyl acetate 3:1) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Analytical workflow :

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., furan protons at δ 6.2–7.4 ppm, thiourea NH signals at δ 9.8–10.2 ppm) .
  • X-ray crystallography : Resolves hydrogen bonding between thiourea S and furan O, critical for understanding solid-state interactions (e.g., bond angles ~120°) .
  • Mass spectrometry : ESI-MS in positive ion mode validates molecular ion [M+H]⁺ at m/z 261.1 .

Q. What are the key safety considerations for handling this compound?

  • Safety protocol :

  • Storage : Seal in amber glass under inert gas (Ar/N₂) at –20°C to prevent oxidation. Shelf life: 6 months .
  • PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hood for weighing .
  • Exposure control : LC₅₀ (oral, rat) = 320 mg/kg; avoid inhalation/contact with skin .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence biological activity in thiourea derivatives?

  • SAR insights :

SubstituentActivity (IC₅₀, μM)Target
4-Cl, 3-CF₃ (aromatic)0.45 ± 0.02Tyrosine kinase inhibitor
Furan-2-ylmethyl1.2 ± 0.1Antifungal (C. albicans)
NeopentylInactive (>100)N/A
  • Key trend : Electron-withdrawing groups (Cl, CF₃) enhance kinase inhibition by 3-fold compared to furan derivatives .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Analytical approaches :

  • Orthogonal assays : Validate antifungal activity with both broth microdilution (CLSI M27) and time-kill assays to rule out false positives .
  • Meta-analysis : Compare logP (2.1 vs. 3.5) and solubility (DMSO vs. PBS) across studies to identify confounding factors in cytotoxicity data .

Q. What in silico approaches predict the pharmacokinetic properties of this compound?

  • Computational workflow :

  • ADMET prediction : SwissADME calculates bioavailability score = 0.55 (moderate), with P-glycoprotein substrate risk.
  • Molecular docking : AutoDock Vina models show binding affinity (ΔG = –8.2 kcal/mol) to COX-2 via thiourea S and furan O interactions .
  • Metabolism : CYP3A4-mediated oxidation of the furan ring predicted via Schrödinger’s MetaSite .

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported cytotoxicity values (e.g., IC₅₀ ranging 1–10 μM)?

  • Root cause : Variability in assay conditions (e.g., MTT vs. resazurin assays, 24h vs. 48h incubation) .
  • Resolution : Standardize protocols (e.g., MTT assay at 48h, 10% FBS) and include positive controls (e.g., doxorubicin) for cross-study validation .

Methodological Guidelines

  • Synthesis optimization : Use Schlenk techniques to exclude moisture, critical for thiourea stability .
  • Stability testing : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) under accelerated conditions (40°C/75% RH) .
  • Biological assays : Include cytotoxicity counter-screens (e.g., HEK293 cells) to differentiate target-specific vs. general toxicity .

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